4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile 4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020829
InChI: InChI=1S/C19H15N3O/c1-13-10-14(2)22(19(23)18(13)11-20)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,1-2H3/b21-12+
SMILES: CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol

4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC1020829

Molecular Formula: C19H15N3O

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-1-[(1-naphthylmethylene)amino]-2-oxo-1,2-dihydropyridine-3-carbonitrile -

Specification

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
IUPAC Name 4,6-dimethyl-1-[(E)-naphthalen-1-ylmethylideneamino]-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C19H15N3O/c1-13-10-14(2)22(19(23)18(13)11-20)21-12-16-8-5-7-15-6-3-4-9-17(15)16/h3-10,12H,1-2H3/b21-12+
Standard InChI Key MIMVOVHOQGNQSX-CIAFOILYSA-N
Isomeric SMILES CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC3=CC=CC=C32)C#N)C
SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C
Canonical SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=CC3=CC=CC=C32)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator